exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
CAS No.: 68322-48-5
Cat. No.: VC2581357
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68322-48-5 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | (1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+; |
| Standard InChI Key | MFAUMPVIUINZHM-FXFNDYDPSA-N |
| Isomeric SMILES | C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl |
| SMILES | C1CC2CC(CC1N2)C(=O)O.Cl |
| Canonical SMILES | C1CC2CC(CC1N2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Classification
Basic Identification and Nomenclature
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a hydrochloride salt of a nitrogen-containing bicyclic carboxylic acid. The compound is registered with the Chemical Abstracts Service (CAS) under number 68322-48-5, providing a unique identifier for this specific chemical entity . This compound is also known by several synonyms, including "8-Azabicyclo[3.2.1]octane-3-carboxylic acid, exo- (9CI)" according to the ninth collective index nomenclature system . Additional registry numbers associated with this compound include 1523530-50-8 and 2108917-59-3, which may reference specific batches or registration variants in different chemical databases .
The term "exo" in the compound name specifically refers to the stereochemical orientation of the carboxylic acid group at the 3-position, indicating that this functional group projects outward from the bicyclic ring system rather than toward the bridged portion of the molecule. This stereochemical designation is crucial for correctly identifying the three-dimensional structure of the molecule and distinguishing it from its potential stereoisomers. The precise stereochemistry can significantly influence the compound's physical properties, reactivity patterns, and potential biological activities.
Structural Features and Molecular Architecture
The core structure of the compound consists of an azabicyclo[3.2.1]octane scaffold, which is a bicyclic system containing seven carbon atoms and one nitrogen atom arranged in a specific three-dimensional configuration. The [3.2.1] designation specifies the number of atoms in each of the three bridges connecting the two bridgehead atoms. The nitrogen atom (aza-) occupies position 8 in the bicyclic system, while the carboxylic acid functionality is attached at position 3 in the exo orientation . This specific bicyclic arrangement creates a rigid three-dimensional framework with distinct spatial characteristics that determine its chemical behavior and potential interactions with biological targets.
The hydrochloride salt formation occurs at the nitrogen atom of the azabicyclo system, resulting in a positively charged nitrogen that is balanced by the chloride counter-ion. This salt formation generally enhances water solubility compared to the free base form, potentially facilitating its use in aqueous systems for research or pharmaceutical applications. The salt form may also confer stability advantages for storage and handling purposes compared to the free base.
Physical and Chemical Properties
Structural Identification Codes
Structural Relationships and Derivatives
Related Compounds and Structural Analogs
The azabicyclo[3.2.1]octane scaffold represents an important structural motif found in various natural products and synthetic compounds of pharmaceutical interest. Several structurally related compounds appear in the chemical literature, including 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3-exo)- (CAS 273207-53-7) and Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 1033820-28-8). These related compounds contain the same azabicyclo[3.2.1]octane core structure but differ in the position and nature of the functional groups attached to the bicyclic system.
The 8-azabicyclo[3.2.1]octane scaffold is particularly notable as it forms the core structure of tropane alkaloids, a class of naturally occurring compounds that includes pharmaceutically significant molecules such as atropine, scopolamine, and cocaine. The structural similarity to these biologically active compounds suggests potential for similar receptor interactions, though with distinct pharmacological profiles based on the specific functional groups present.
Synthesis and Preparation Methods
Salt Formation Process
The formation of the hydrochloride salt would typically be accomplished by treating the free base form of 8-azabicyclo[3.2.1]octane-3-carboxylic acid with hydrochloric acid in an appropriate solvent. This salt formation step is commonly employed to enhance water solubility, improve stability, or facilitate crystallization for purification purposes. The process often involves careful pH control to ensure complete protonation of the nitrogen atom without degrading the compound.
Examples of hydrochloride salt formation can be inferred from procedures described for related compounds in the search results, such as the use of hydrochloric acid (5M) in various synthetic steps . The precise conditions for optimal salt formation and crystallization would depend on the specific solubility properties of the compound and desired crystal characteristics for the final product.
Applications and Research Significance
Synthetic Building Block Utility
Compounds containing the 8-azabicyclo[3.2.1]octane scaffold, particularly those with functional groups at defined stereochemical positions, serve as valuable building blocks or intermediates in the synthesis of more complex molecules. The carboxylic acid group in the exo position provides a specific point for attachment of additional molecular fragments through various coupling reactions. This structural feature, combined with the defined three-dimensional architecture of the bicyclic system, makes the compound potentially useful in diversity-oriented synthesis, fragment-based drug discovery, or the preparation of conformationally constrained peptidomimetics.
The search results include multiple examples of chemical transformations performed on related 8-azabicyclo[3.2.1]octane derivatives, such as cyanation reactions, dehydration processes, and functional group interconversions . These precedents suggest that exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride could serve as a versatile intermediate in similar synthetic sequences, potentially leading to libraries of structurally related compounds for biological screening or materials science applications.
Structural Comparison with Related Compounds
The comparison between exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride and structurally related compounds mentioned in the search results reveals both similarities and significant differences:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride | C8H14ClNO2 (inferred) | 191.65 g/mol | Base structure with carboxylic acid at 3-position |
| 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3-exo)- | C13H24N2O2 | 240.34 g/mol | Contains Boc protection at N-8, aminomethyl at C-3 |
| Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate | C14H23NO4 | 269.34 g/mol | Contains Boc protection at N-8, methyl ester at C-2 |
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